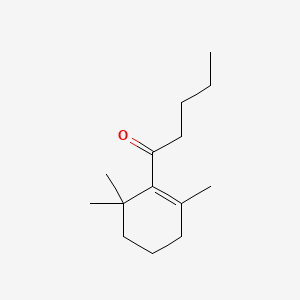
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, also known as β-Ionone, is an organic compound with the molecular formula C₁₄H₂₂O. It is a ketone with a cyclohexene ring substituted with a pentanone chain. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be synthesized through various methods. One common synthetic route involves the aldol condensation of citral and acetone, followed by cyclization and dehydration to form the desired product . The reaction typically requires basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A closely related compound with similar structure and properties.
Methyl-β-ionone: Another similar compound with a methyl group substitution.
β-Damascone: A structurally related compound with a different substitution pattern.
Uniqueness
1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the resulting chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it particularly valuable in the fragrance and flavor industries .
Properties
CAS No. |
76649-24-6 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-(2,6,6-trimethylcyclohexen-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H24O/c1-5-6-9-12(15)13-11(2)8-7-10-14(13,3)4/h5-10H2,1-4H3 |
InChI Key |
HEMHFUODSZBALC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


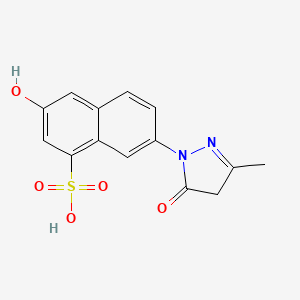
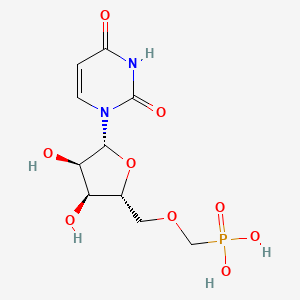
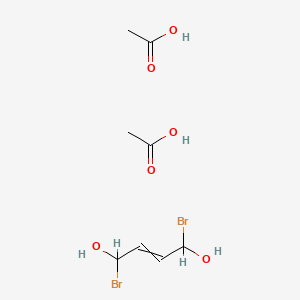

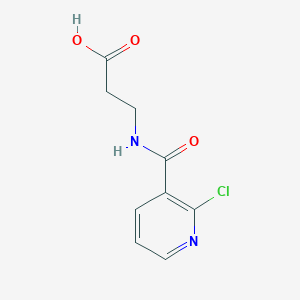
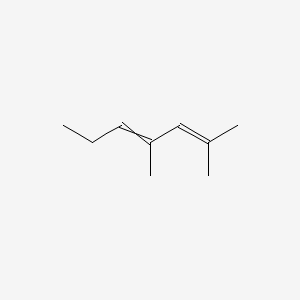
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
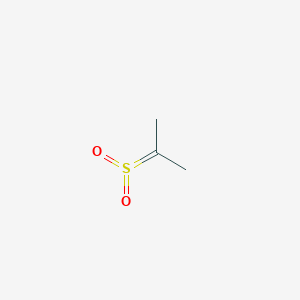
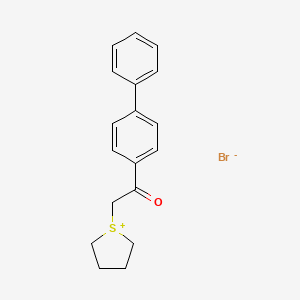

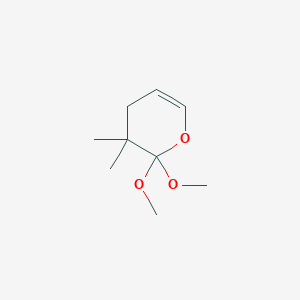

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

